molecular formula C17H21N3O3S B2670237 (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide CAS No. 2223544-61-2

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide

Numéro de catalogue B2670237
Numéro CAS: 2223544-61-2
Poids moléculaire: 347.43
Clé InChI: KONNDFDNHIBNBA-DLBZAZTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential biochemical and physiological effects. This compound is also known as MK-8931 and is a small molecule inhibitor of beta-secretase 1 (BACE1), which is an enzyme that plays a crucial role in the formation of beta-amyloid peptides. Beta-amyloid peptides are known to be the main component of amyloid plaques, which are a hallmark of Alzheimer's disease.

Mécanisme D'action

The mechanism of action of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide involves the inhibition of BACE1 activity. BACE1 is an enzyme that cleaves the amyloid precursor protein (APP) to form beta-amyloid peptides. By inhibiting the activity of BACE1, (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide prevents the formation of beta-amyloid peptides and reduces the accumulation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide have been extensively studied in preclinical models. Studies have shown that the compound is able to reduce the levels of beta-amyloid peptides in the brain and improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide in lab experiments include its ability to inhibit the activity of BACE1, which is a key enzyme involved in the formation of beta-amyloid peptides. The compound has also been shown to have good oral bioavailability and brain penetration, making it a promising candidate for the treatment of Alzheimer's disease.
The limitations of using (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide in lab experiments include the fact that it is a small molecule inhibitor, which may limit its effectiveness in reducing the formation of beta-amyloid peptides. In addition, the compound may have off-target effects that could lead to unwanted side effects.

Orientations Futures

Future research on (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide could focus on improving the compound's potency and selectivity for BACE1 inhibition. This could involve the development of new analogs or modifications to the existing structure of the compound.
Another area of future research could be the investigation of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide in combination with other therapeutic agents for the treatment of Alzheimer's disease. This could involve the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease.
Overall, (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide is a promising compound for the treatment of Alzheimer's disease. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.

Méthodes De Synthèse

The synthesis of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide is a complex process that involves several steps. The first step involves the preparation of the key intermediate, which is (2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-amine. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the final product, (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide.

Applications De Recherche Scientifique

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide has been widely used in scientific research as a potential therapeutic agent for the treatment of Alzheimer's disease. The compound has been shown to inhibit the activity of BACE1, which is a key enzyme involved in the formation of beta-amyloid peptides. By inhibiting the activity of BACE1, (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide has the potential to reduce the formation of beta-amyloid peptides and slow down the progression of Alzheimer's disease.

Propriétés

IUPAC Name

(E)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20-13-15(12-18-20)17-16(8-5-10-23-17)19-24(21,22)11-9-14-6-3-2-4-7-14/h2-4,6-7,9,11-13,16-17,19H,5,8,10H2,1H3/b11-9+/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONNDFDNHIBNBA-DMFQBTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.